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Compound of Interest

Compound Name: N-methylprop-2-enethioamide

Cat. No.: B15474461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on "N-methylprop-2-enethioamide" is not readily

available. The following application notes and protocols are based on established principles of

thioamide chemistry and the known reactivity of related N-allylthioamides and similar

structures. The experimental data presented is illustrative and intended to provide a

hypothetical framework for research and development.

Introduction
N-methylprop-2-enethioamide is a versatile, albeit currently under-researched, building block

for medicinal chemistry. Its structure incorporates two key reactive functionalities: a thioamide

group and an allyl group. The thioamide moiety is a bioisostere of the amide bond, offering

different physicochemical properties such as improved metabolic stability, enhanced cell

permeability, and unique hydrogen bonding capabilities. The allyl group provides a reactive

handle for a variety of chemical transformations, including cycloadditions, cross-coupling

reactions, and thiol-ene "click" chemistry, making it an attractive scaffold for the synthesis of

diverse compound libraries.

This document outlines potential synthetic routes to N-methylprop-2-enethioamide and

provides protocols for its application as a precursor in the synthesis of medicinally relevant

heterocyclic compounds.
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Synthesis of N-methylprop-2-enethioamide
A plausible and efficient method for the synthesis of N-methylprop-2-enethioamide is the

thionation of its corresponding amide, N-methylprop-2-enamide. Lawesson's reagent is a

common and effective thionating agent for this transformation.

Experimental Protocol: Synthesis via Thionation
Reaction Setup: To a solution of N-methylprop-2-enamide (1.0 eq) in anhydrous toluene (0.2

M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

Lawesson's reagent (0.5 eq).

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The reaction is typically complete within 2-4 hours.

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford N-methylprop-2-enethioamide as a solid.

Illustrative Quantitative Data
Entry

Starting
Amide

Thionatin
g Agent

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

N-

methylprop

-2-enamide

Lawesson'

s Reagent
Toluene 80 3 85

2

N-

methylprop

-2-enamide

P4S10 Pyridine 100 4 70

Applications in Heterocyclic Synthesis
The dual functionality of N-methylprop-2-enethioamide makes it a valuable precursor for the

synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal
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chemistry. One such application is the synthesis of thiazole derivatives through a Hantzsch-

type reaction with an α-haloketone.

Experimental Protocol: Synthesis of a Thiazole
Derivative

Reaction Setup: In a sealed tube, dissolve N-methylprop-2-enethioamide (1.0 eq) and 2-

bromo-1-phenylethan-1-one (1.1 eq) in ethanol (0.5 M).

Reaction Conditions: Heat the mixture at 70 °C for 6 hours. Monitor the reaction by TLC.

Work-up: After completion, cool the reaction to room temperature and neutralize with a

saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the residue by flash chromatography to yield the

desired N-methyl-N-(4-phenylthiazol-2-yl)prop-2-en-1-amine.

Illustrative Quantitative Data
Entry

α-
Haloketone

Solvent
Temperatur
e (°C)

Time (h) Yield (%)

1

2-bromo-1-

phenylethan-

1-one

Ethanol 70 6 78

2

2-

chloroacetop

henone

Acetonitrile 80 8 65

Potential Biological Applications
While the biological activity of N-methylprop-2-enethioamide itself has not been reported, its

structural motifs are present in molecules with known pharmacological activities. The thioamide

group is found in several antiviral, antibacterial, and anticancer agents. The allyl functionality
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can be used to covalently target cysteine residues in proteins, a strategy employed in the

design of irreversible inhibitors.

Derivatives of N-methylprop-2-enethioamide could potentially be investigated as:

Kinase Inhibitors: The allyl group can act as a warhead to form a covalent bond with a non-

catalytic cysteine residue in the active site of certain kinases.

Antiviral Agents: Thioamides have shown activity against a range of viruses, and novel

derivatives could be explored for this purpose.

Antiparasitic Drugs: The thioamide scaffold is present in some antiparasitic compounds.
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Caption: Synthetic workflow for N-methylprop-2-enethioamide.
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Application in Thiazole Synthesis
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Caption: Workflow for thiazole synthesis.
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Caption: Covalent inhibition of a kinase by a hypothetical derivative.

To cite this document: BenchChem. [Application Notes and Protocols: N-methylprop-2-
enethioamide in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15474461#n-methylprop-2-enethioamide-as-a-
building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15474461?utm_src=pdf-body-img
https://www.benchchem.com/product/b15474461#n-methylprop-2-enethioamide-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b15474461#n-methylprop-2-enethioamide-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b15474461#n-methylprop-2-enethioamide-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b15474461#n-methylprop-2-enethioamide-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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